molecular formula C30H24O14 B13449225 Prodelphinidin A2

Prodelphinidin A2

Cat. No.: B13449225
M. Wt: 608.5 g/mol
InChI Key: SJDDGZBVGOKCKT-IDAKORERSA-N
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Description

Prodelphinidin A2 is a dimeric proanthocyanidin belonging to the prodelphinidin subclass, characterized by two gallocatechin or epigallocatechin units linked via an A-type interflavan bond (C4→C8 and C2→O→C7). This structural feature distinguishes it from B-type proanthocyanidins, which lack the additional ether bond . This compound is widely identified in plants such as Gaultheria shallon (salal berry) and Ephedra sinica, where it contributes to antioxidant, antimicrobial, and anti-adhesion activities . Its molecular formula is typically C30H24O12, with a molecular weight of 576.5 g/mol .

Properties

Molecular Formula

C30H24O14

Molecular Weight

608.5 g/mol

IUPAC Name

(1R,5R,6R,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2/t19-,24-,27-,29-,30+/m1/s1

InChI Key

SJDDGZBVGOKCKT-IDAKORERSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prodelphinidin A2 typically involves the polymerization of flavan-3-ols such as gallocatechin. This can be achieved through oxidative coupling reactions, often catalyzed by enzymes or chemical oxidants. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH levels .

Industrial Production Methods

Industrial production of this compound is generally carried out through the extraction of natural sources. Plants like green tea leaves and pomegranate peels are rich in prodelphinidins. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Prodelphinidin A2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Prodelphinidin A2 has a wide range of scientific research applications:

Mechanism of Action

Prodelphinidin A2 exerts its effects through various mechanisms:

Comparison with Similar Compounds

Prodelphinidin A2 vs. Procyanidin A2

Parameter This compound Procyanidin A2
Monomer Units Gallocatechin/epigallocatechin Catechin/epicatechin
Interflavan Bond A-type (C4→C8 + C2→O→C7) A-type (C4→C8 + C2→O→C7)
Hydroxylation Pattern Trihydroxylated B-ring (3',4',5') Dihydroxylated B-ring (3',4')
Molecular Formula C30H24O12 C30H24O12
Bioactivity Stronger antioxidant activity due to additional hydroxyl groups Higher anti-adhesion activity against uropathogenic E. coli

Key Differences :

  • This compound’s trihydroxylated B-ring enhances radical scavenging capacity compared to procyanidin A2’s dihydroxylated B-ring .
  • Procyanidin A2 exhibits superior anti-adhesion effects, likely due to steric and electronic interactions with bacterial surface proteins .

This compound vs. Prodelphinidin B2

Parameter This compound Prodelphinidin B2
Interflavan Bond A-type (double linkage) B-type (single C4→C8 bond)
Stability More resistant to acid hydrolysis Less stable due to single bond
Occurrence Rare in plants; e.g., salal berries Common in grapes and wine
Bioactivity Higher inhibitory activity against Pseudomonas aeruginosa biofilm formation Stronger interaction with cellulose substrates in adsorption studies

Key Differences :

  • The A-type linkage in this compound confers greater structural rigidity and resistance to enzymatic degradation .
  • Prodelphinidin B2’s single bond allows conformational flexibility, enhancing its adsorption to plant cell walls .

This compound vs. Prodelphinidin Trimers and Tetramers

Parameter This compound (Dimer) Prodelphinidin Trimer Prodelphinidin Tetramer
Molecular Formula C30H24O12 C45H36O18 C60H48O24
Bioactivity IC50 = 0.58 μM (Cathepsin B inhibition) Enhanced nematicidal activity in Fabaceae extracts Higher tannin-protein binding affinity
Extraction Efficiency Higher yield in methanol:water (1:2) extracts Requires higher polarity solvents for isolation Limited solubility in common solvents

Key Differences :

  • Higher oligomers (trimers, tetramers) exhibit increased bioactivity due to greater molecular complexity but face challenges in solubility and purification .
  • This compound’s smaller size allows better penetration into bacterial biofilms compared to larger oligomers .

Detection and Quantification

  • UHPLC-MS : this compound is identified via molecular ion peaks at m/z 577.1 [M+H]⁺ and fragment ions at m/z 425 (loss of gallocatechin unit) .
  • NMR : Key signals include δ 4.63 (H-2, J = 2.3 Hz) for the 2,3-cis configuration and δ 5.32 (H-2 of F-ring) for A-type linkage confirmation .

Q & A

Q. How can researchers ensure their this compound studies meet criteria for grant funding or high-impact publication?

  • Methodological Answer : Align research questions with funding priorities (e.g., NIH’s focus on natural products for chronic diseases). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For journals like Journal of Natural Products, emphasize structural novelty, mechanistic depth, and comparative analysis with existing compounds. Include a data availability statement and conflict-of-interest disclosures .

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